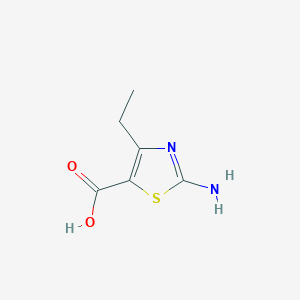

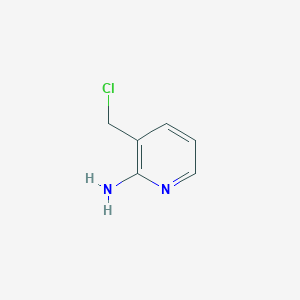

3-(Chloromethyl)pyridin-2-amine

説明

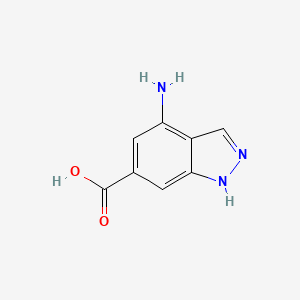

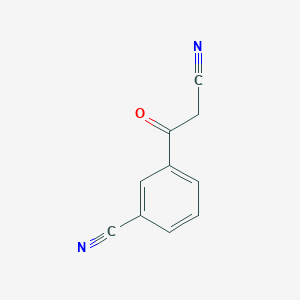

3-(Chloromethyl)pyridin-2-amine is a chemical compound that is a derivative of pyridine, a heterocyclic aromatic organic compound. It contains a chloromethyl group attached to the pyridine ring, which makes it a useful intermediate in organic synthesis. The compound can participate in various chemical reactions due to the presence of both amine and chloromethyl functional groups.

Synthesis Analysis

The synthesis of compounds related to this compound often involves reactions with amines. For instance, 2-Hydroxy-2-(polyhaloalkyl)chroman-4-ones react with diethoxymethyl acetate to give 3-(polyhaloacyl)chromones, which can further react with amines to form various heterocyclic compounds . Another synthesis route involves the reaction of electron-rich amino-heterocycles with 3-(dichloroacetyl)chromone to produce diverse fused pyridines . These methods highlight the reactivity of chloromethyl and amine groups in the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be quite complex. For example, the structure of a palladium complex with a related ligand was determined by X-ray diffraction and NMR studies, revealing a tetragonal space group and specific coordination to the metal atom . The molecular geometry of such compounds is often retained in solution, indicating a rigid structure .

Chemical Reactions Analysis

This compound and its analogs can undergo various chemical reactions. For instance, the title compound can form intermolecular hydrogen-bonding associations with pyridine N-atom acceptors, leading to centrosymmetric cyclic dimers . Additionally, the presence of the chloromethyl group allows for further functionalization, as seen in the synthesis of 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be characterized using various techniques. For example, 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas were characterized by FT-IR, FT-Raman, NMR, mass spectrometry, and elemental analyses . The study of non-covalent interactions, such as hydrogen bonds and van der Waals interactions, is crucial for understanding the properties of these compounds . Additionally, the antimalarial activity of a zinc(II) compound synthesized from a related ligand was tested, demonstrating the potential biological applications of these compounds .

科学的研究の応用

1. Derivative Synthesis and Nucleophilic Substitution

3-(Chloromethyl)pyridin-2-amine serves as a precursor in the synthesis of various derivatives, showcasing its versatility in chemical reactions. For instance, it has been utilized in the synthesis of N-substituted 2-aminomethyloxazolo[5,4-b]pyridine derivatives through nucleophilic substitution with different amines and a cyclic amide, highlighting its potential in creating a range of chemical compounds (Palamarchuk et al., 2019).

2. Catalysis and Surface Interaction Studies

The compound has also been studied in the context of its interaction with heterogeneous catalysts, as demonstrated in the research on the reaction of pyridine and dimethylamine with oxygen at a Cu(110) surface. This study provides insights into the fundamental interactions of amines with oxygen at metal surfaces, which is critical for understanding catalytic processes and designing better catalysts (Carley et al., 2005).

3. Complex Formation and Coordination Chemistry

In the field of coordination chemistry, this compound is instrumental in constructing complex molecular structures. For example, it is involved in forming helical silver(I) coordination polymers, showcasing its role in building sophisticated molecular architectures with potential applications in materials science and molecular engineering (Zhang et al., 2013).

4. Biological Activity and Medicinal Chemistry

Furthermore, this compound has been used in synthesizing compounds with biological activity. A study on the synthesis and biological activity of certain derivatives indicates its role as a starting material in medicinal chemistry for developing compounds with potential pharmacological properties (Chen & Shi, 2008).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(chloromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZLYRMLFKINJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646448 | |

| Record name | 3-(Chloromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

858431-29-5 | |

| Record name | 3-(Chloromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。